2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
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Properties
Molecular Formula |
C19H18FN5O4S |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18FN5O4S/c1-28-11-4-5-12(13(20)9-11)14-6-7-17(27)25(24-14)10-16(26)21-19-23-22-18(30-19)15-3-2-8-29-15/h4-7,9,15H,2-3,8,10H2,1H3,(H,21,23,26) |
InChI Key |
JFTPPQQNJVJRAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4)F |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridazine ring substituted with a fluoro-methoxyphenyl group and a thiadiazole moiety. Its molecular formula is with a molar mass of .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluoro-methoxyphenyl group enhances the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including:
- Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Antiviral Properties : Preliminary studies suggest its potential effectiveness against viral infections, particularly hepatitis B .
- Antimicrobial Effects : The structural components may contribute to antibacterial and antifungal activities.
Biological Activity Data
The following table summarizes the biological activities reported for the compound and related derivatives:
| Activity | Effect | Reference |
|---|---|---|
| Antineoplastic | Inhibition of tumor growth | |
| Antiviral | Inhibition of HBV replication | |
| Antimicrobial | Broad-spectrum activity | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
- Antineoplastic Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for cancer therapy.
- Antiviral Studies : In vitro assays demonstrated that the compound exhibits antiviral activity against hepatitis B virus (HBV), with an EC50 value of 7.8 nM. This finding highlights its potential as a candidate for further development in antiviral therapies .
- Enzyme Interaction : Research into the enzyme inhibition profile revealed that the compound effectively inhibits specific kinases involved in cancer progression, suggesting mechanisms for its antitumor effects .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group (-N-C(=O)-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for understanding metabolic pathways or prodrug activation.
Electrophilic Aromatic Substitution (EAS) on the Pyridazinone Ring
The pyridazinone ring’s electron-deficient nature (due to the keto group) allows for electrophilic substitution, typically at positions ortho or para to the electron-withdrawing groups.
Reactivity of the Thiadiazole-Ylidene System
The thiadiazole-ylidene component (N–C=S–N) is conjugated, enabling nucleophilic additions or cycloadditions. The exocyclic double bond may participate in [4+2] Diels-Alder reactions.
Substitution Reactions Involving the Fluorine Atom
The fluorine atom on the phenyl ring may undergo nucleophilic aromatic substitution (NAS) under harsh conditions, though its electron-withdrawing nature typically reduces reactivity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (aq), Cu catalyst, Δ | High pressure | Hydroxyphenyl derivative | Low (due to fluorine’s strong C–F bond) |
| NH₃ (liq), Pd/C | 150°C | Aminophenyl derivative | Moderate |
Ring-Opening of the Tetrahydrofuran (THF) Substituent
The tetrahydrofuran ring may undergo acid-catalyzed ring-opening to form a diol, altering solubility and reactivity.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂SO₄ | Reflux | 1,4-Diol derivative | Increases hydrophilicity for formulation . |
Tautomerism in the Thiadiazole-Ylidene System
The thiadiazole-ylidene group may exhibit keto-enol tautomerism, influencing its binding affinity in biological systems.
| Tautomer | Structure | Stability |
|---|---|---|
| Keto Form | N–C(=S)–N | Predominant |
| Enol Form | N–C(OH)-S–N | Minor (requires stabilization via intramolecular H-bonding) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
